4-(4-bromophenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole
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Overview
Description
4-(4-bromophenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole is a complex organic compound that features multiple functional groups, including bromophenyl, fluorophenyl, thiophene, pyrazole, and thiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-bromophenyl and 4-fluorophenyl derivatives, followed by the formation of the pyrazole and thiazole rings through cyclization reactions. Common reagents and conditions include:
Bromination and Fluorination: Using bromine and fluorine sources to introduce halogen atoms into the aromatic rings.
Cyclization: Employing cyclization agents like hydrazine for pyrazole formation and sulfur sources for thiazole formation.
Catalysts: Utilizing catalysts such as palladium or copper to facilitate coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: Conversion of thiophene or pyrazole rings to their oxidized forms.
Reduction: Reduction of the bromophenyl or fluorophenyl groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, derivatives of this compound may exhibit biological activity, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.
Industry
In industry, this compound may be used in the development of advanced materials, such as polymers or electronic devices, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-bromophenyl)-2-[5-(4-chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole
- 4-(4-bromophenyl)-2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole
Uniqueness
Compared to similar compounds, 4-(4-bromophenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole may exhibit unique properties due to the presence of both bromine and fluorine atoms, which can influence its reactivity, biological activity, and physical properties.
Properties
Molecular Formula |
C22H15BrFN3S2 |
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Molecular Weight |
484.4 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazole |
InChI |
InChI=1S/C22H15BrFN3S2/c23-16-7-3-14(4-8-16)19-13-29-22(25-19)27-20(15-5-9-17(24)10-6-15)12-18(26-27)21-2-1-11-28-21/h1-11,13,20H,12H2 |
InChI Key |
FOEMLJKIYXEYFC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C3=NC(=CS3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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